molecular formula C20H26O6S2 B3052848 Hexane-1,6-diyl bis(4-methylbenzenesulfonate) CAS No. 4672-50-8

Hexane-1,6-diyl bis(4-methylbenzenesulfonate)

Cat. No. B3052848
CAS RN: 4672-50-8
M. Wt: 426.6 g/mol
InChI Key: YZYYIAXSSKVOGE-UHFFFAOYSA-N
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Description

Hexane-1,6-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C20H26O6S2 and a molecular weight of 426.55 . It is also known by the English name 1,6-Hexanediol, 1,6-bis (4-methylbenzenesulfonate) .


Physical And Chemical Properties Analysis

Hexane-1,6-diyl bis(4-methylbenzenesulfonate) has a molecular weight of 426.55 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis via Cyclodextrin Mediated N-Alkylation : Fischer, Millan, and Ritter (2013) describe the synthesis of N,N'-(hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) via cyclodextrin mediated N-alkylation in aqueous solution, followed by Prilezhaev epoxidation. This method was characterized using 1H NMR and 2D NMR ROESY spectroscopy, analyzing the curing properties of the diepoxide with lysine-based α-amino-ε-caprolactam (Fischer, J., Millan, S., & Ritter, H., 2013).

Molecular Dynamics and Structure

  • Solid-state NMR Study of Molecular Motions : Kujanpää and Riddell (2000) conducted solid-state NMR experiments on hexane-1,6-diyl bis(p-nitrobenzoate) to understand the molecular dynamics of the central alkyl chain. Techniques like 13C CP/MAS spectra and 2H quadrupole echo spectra were used, revealing librational motions at CH2 groups that can be modeled by a six-site conical model (Kujanpää, J., & Riddell, F., 2000).

Polymerization and Materials Science

  • Synthesis of New Polyesters : Găină, Gaina, and Cozan (2001) synthesized new polyesters containing both aliphatic and aromatic units in the backbone by reacting 4,4′-[hexane-1,6-diyl bis(2,4,5-trioxoimidazolidine-1,5-diyl)]dibenzoyl chloride with various biphenols. This study included the synthesis of a model compound and characterization of these polymers using IR and 1H-NMR spectroscopy, along with analysis of their viscosities, solubilities, and thermal properties (Găină, C., Gaina, V., & Cozan, V., 2001).

Chemical Reactions and Synthesis

  • Potential Photoacid Generators : Plater, Harrison, and Killah (2019) studied the photochemical decompositions of sulfonated oximes, including 4-methylbenzenesulfonate bis-oxime of acenaphthenequinone. They discussed the fragmentation pathways and potential use of these compounds as photoacid generators in polymer resists (Plater, M., Harrison, W., & Killah, R., 2019).

properties

IUPAC Name

6-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6S2/c1-17-7-11-19(12-8-17)27(21,22)25-15-5-3-4-6-16-26-28(23,24)20-13-9-18(2)10-14-20/h7-14H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYYIAXSSKVOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279616
Record name hexane-1,6-diyl bis(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4672-50-8
Record name 1,6-Hexanediol, 1,6-bis(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4672-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 13419
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hexane-1,6-diyl bis(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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